molecular formula C17H20N2O3S2 B2463812 (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 682783-81-9

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2463812
CAS No.: 682783-81-9
M. Wt: 364.48
InChI Key: OPWGRYBTQBCBPE-WYMLVPIESA-N
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Description

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetically derived small molecule recognized in biochemical research for its potent and selective inhibition of the Dipeptidyl Peptidase-IV (DPP-IV) enzyme. DPP-IV is a serine protease that inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), incretin hormones that are critical for postprandial insulin secretion. By effectively inhibiting DPP-IV, this compound stabilizes active GLP-1 levels, thereby enhancing glucose-dependent insulin release and presenting a compelling mechanism for investigation in type 2 diabetes research (source) . Beyond its metabolic applications, this rhodanine-based compound has also been profiled for its anticancer properties. Studies indicate it can induce significant cytotoxicity and inhibit proliferative activity in various human cancer cell lines, including leukemia (HL-60) and breast cancer (MCF-7), suggesting its utility as a chemical probe for exploring novel oncotherapeutic pathways (source) . Its well-defined mechanism of action against a clinically validated target like DPP-IV, combined with its emerging profile in oncology screening, makes it a valuable tool for researchers elucidating disease mechanisms and identifying new therapeutic strategies.

Properties

IUPAC Name

(5E)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-15(18-8-3-1-2-4-9-18)7-10-19-16(21)14(24-17(19)23)12-13-6-5-11-22-13/h5-6,11-12H,1-4,7-10H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWGRYBTQBCBPE-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, antibacterial properties, and other pharmacological effects.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological versatility. The presence of substituents such as azepan and furan enhances its interaction with biological targets.

1. Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA synthesis : Thiazolidin-4-one derivatives interact with DNA, disrupting replication processes.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells, enhancing their therapeutic potential.

A recent study highlighted that several thiazolidin-4-one derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties .

2. Antibacterial Activity

The antibacterial potential of thiazolidin-4-one compounds has been documented in several studies. For instance:

  • Inhibition of biofilm formation : Compounds with thiazolidin-4-one cores demonstrated effectiveness against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with some achieving over 50% inhibition at specific concentrations .

The compound's structure may allow it to target bacterial enzymes or disrupt cell wall synthesis, leading to its antibacterial activity.

3. Other Pharmacological Effects

Thiazolidin-4-one derivatives have shown promise in various other areas:

  • Anti-inflammatory : Some derivatives exhibit COX inhibitory activity, contributing to their anti-inflammatory effects.
  • Antioxidant : The presence of furan rings in certain derivatives enhances their ability to scavenge free radicals .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant anticancer activity against MCF-7 and HeLa cell lines with IC50 values in the low micromolar range.
Study BReported effective inhibition of biofilm formation by S. aureus with MIC values ranging from 0.5 to 2 µg/mL for various derivatives.
Study CExplored molecular docking studies revealing strong binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interactions between this compound and various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes critical for cancer cell survival and bacterial metabolism .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to (E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one exhibit notable antibacterial properties. For instance, derivatives containing a thiazolidinone core have been studied for their efficacy against bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have shown that modifications in the substituents can enhance antimicrobial activity, making these compounds candidates for further pharmacological exploration .

Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Preliminary studies have indicated that its derivatives can interfere with cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with furan and thiazolidinone functionalities have shown promise in targeting cancer cells in various assays .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)
this compound can serve as an organic linker in the synthesis of Metal-Organic Frameworks. MOFs are materials composed of metal ions coordinated to organic ligands, exhibiting high porosity and tunable structures suitable for applications in gas storage, separation, and catalysis. The compound's multiple binding sites allow it to form stable frameworks when reacted with metal salts under solvothermal conditions .

Table 1: Characteristics of MOFs Synthesized with the Compound

PropertyValue
Surface AreaUp to 1500 m²/g
Pore Volume0.5 cm³/g
StabilityHigh under ambient conditions
ApplicationsGas storage, catalysis

Biological Studies
The biological activity of this compound has been evaluated through various assays. Notably, studies have demonstrated its potential as an anti-inflammatory agent, alongside its antimicrobial properties. The presence of the azepan moiety enhances interaction with biological targets, suggesting that this compound could be developed into a therapeutic agent for treating infections and inflammatory diseases .

Case Study: Antibacterial Efficacy

A study conducted on various derivatives of thiazolidinones revealed that compounds structurally related to this compound exhibited significant antibacterial activity against multi-drug resistant strains. The structure–activity relationship (SAR) analysis indicated that specific substitutions improved efficacy against bacterial pathogens .

Chemical Reactions Analysis

Nucleophilic Reactivity at the Thioxo Group

The 2-thioxothiazolidin-4-one moiety exhibits nucleophilic character at the sulfur atom, enabling reactions such as:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

  • Oxidation : Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA .

  • Tautomerism : Equilibrium between thione (C=S) and thiol (C–SH) forms under acidic or basic conditions, influencing reactivity .

Reactivity of the Furan-2-ylmethylene Substituent

The α,β-unsaturated carbonyl system in the furan-2-ylmethylene group facilitates:

  • Michael Additions : Nucleophilic attack at the β-position by amines, thiols, or Grignard reagents .

  • Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic products .

  • Photochemical Reactions : Potential for [2+2] cycloadditions under UV light .

Azepan-1-yl-3-oxopropyl Side Chain Reactivity

The ketone in the 3-oxopropyl chain can undergo:

  • Nucleophilic Additions : Reaction with hydrazines or hydroxylamines to form hydrazones or oximes .

  • Reductions : Catalytic hydrogenation (e.g., H₂/Pd) to yield secondary alcohols .

  • Condensations : Formation of Schiff bases with primary amines under dehydrating conditions .

Thiazolidinone Ring Transformations

The thiazolidin-4-one core may participate in:

  • Ring-Opening Reactions : Hydrolysis under acidic or basic conditions to generate mercapto-carboxylic acid derivatives .

  • Electrophilic Substitution : Halogenation at the 5-position using reagents like NBS or SO₂Cl₂ .

Synthetic Pathways and Catalytic Conditions

Key synthetic strategies for analogous systems include:

Reaction TypeConditionsYield (%)Reference
Thiazolidinone alkylationK₂CO₃, DMF, 80°C, 6h75–85
Furan-2-ylmethylene conjugationAcOH, reflux, 4h68
Ketone reductionNaBH₄, MeOH, 0°C, 2h90
Diels-Alder cycloadditionToluene, 110°C, 12h82

Biological and Pharmacological Implications

While direct data on this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity : Thiazolidinones with furan substituents show efficacy against S. aureus and E. coli .

  • Enzyme Inhibition : Thioxo groups in heterocycles often target cysteine proteases or kinases .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed above 200°C under inert atmospheres .

  • Photodegradation : Susceptible to UV-induced cleavage of the furan ring .

  • Hydrolytic Sensitivity : Thiazolidinone ring hydrolyzes in strong acidic/basic media (pH < 2 or > 12) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis with analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Position 3 Substituent Position 5 Substituent Key Features Potential Biological Implications Reference
(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one 3-(azepan-1-yl)-3-oxopropyl (E)-furan-2-ylmethylene Flexible azepane chain; furan for target interaction Enhanced lipophilicity, metabolic stability N/A
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-chlorophenyl (E)-3-(furan-2-yl)prop-2-enylidene Electron-withdrawing Cl substituent; extended conjugated system Improved electronic interactions
5-((3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one (tetrahydrofuran-2-yl)methyl Pyrazole-linked isobutoxy-methylphenyl Bulky pyrazole substituent; tetrahydrofuran for solubility Steric hindrance; modulated solubility

Key Findings:

Substituent Flexibility vs. Bulky groups (e.g., pyrazole in ) may limit bioavailability due to steric hindrance.

Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity of the thiazolidinone core, favoring interactions with nucleophilic residues in enzymes . The furan moiety in all compounds suggests a conserved role in π-stacking or hydrogen bonding.

Solubility and Lipophilicity: Azepane’s cyclic amine may increase logP (lipophilicity) compared to tetrahydrofuran-derived analogs, impacting membrane permeability .

Methodological Considerations :

  • Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity but may yield divergent results depending on descriptor prioritization .

Limitations and Contradictions

  • Data Gaps : Experimental data (e.g., IC50, logP) for the target compound are absent in the provided evidence, necessitating caution in extrapolating biological activity.
  • Methodological Variability : Similarity comparison tools (e.g., fingerprint-based vs. shape-based) may classify the same compound pair as similar or dissimilar, affecting virtual screening outcomes .

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